N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Description
N-[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a synthetic small molecule characterized by a benzoxazole core fused to a nitrofuran moiety via a phenyl linker. Its synthesis likely involves multi-step coupling reactions, such as amide bond formation between activated carboxylic acid derivatives and aromatic amines, as inferred from analogous procedures in .
Properties
Molecular Formula |
C19H13N3O5 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5/c1-11-2-7-14-16(10-11)27-19(21-14)12-3-5-13(6-4-12)20-18(23)15-8-9-17(26-15)22(24)25/h2-10H,1H3,(H,20,23) |
InChI Key |
MUCSRRIVBUVMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting ortho-phenylenediamine with chloroacetic acid under acidic conditions.
Attachment of the Phenyl Group: The benzoxazole derivative is then reacted with a phenyl halide in the presence of a base to form the desired phenyl-substituted benzoxazole.
Introduction of the Nitro Group: The nitrofuran moiety is introduced by nitration of a furan derivative using a mixture of nitric acid and sulfuric acid.
Formation of the Carboxamide Group: The final step involves the reaction of the nitrofuran derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of heterocyclic amides.
Table 1: Structural and Functional Comparison
Key Observations :
Benzoxazole vs. Carbazole/Tetrahydrocarbazole (): Benzoxazole derivatives exhibit greater aromatic rigidity compared to tetrahydrocarbazoles, which have a partially saturated bicyclic system. This rigidity may enhance binding to planar biological targets (e.g., DNA or enzyme active sites).
Nitrofuran vs. Furopyridine (): Both compounds contain furan-derived moieties, but the nitrofuran group (electron-deficient due to the nitro substituent) may confer stronger electrophilic character compared to the furopyridine’s fused pyridine ring.
Synthetic and Analytical Methods :
- The target compound’s structural determination would benefit from SHELX-based refinement () and WinGX/ORTEP-3 for crystallographic visualization ().
- Unlike the tetrahydrocarbazoles in , which rely on IR/NMR for characterization, the nitrofuran derivative’s nitro group may necessitate additional spectroscopic validation (e.g., UV-Vis for nitro π→π* transitions).
Biological Activity
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide, also known by its CAS number 331447-15-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H15N3O4
- Molar Mass : 373.36 g/mol
- Structural Characteristics : The compound features a nitrofuran moiety linked to a benzoxazole derivative, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have been shown to possess activity against various bacterial strains, including multidrug-resistant organisms.
A study highlighted the efficacy of benzoxazole derivatives in inhibiting bacterial growth through mechanisms that disrupt cell wall synthesis and protein synthesis pathways. The compound's structure suggests potential interactions with bacterial targets due to the presence of both furan and benzoxazole rings .
Anti-cancer Activity
The compound has also been investigated for its anti-cancer properties. Research indicates that nitroaromatic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). A specific study demonstrated that similar compounds could inhibit tumor growth in vivo by targeting key signaling pathways involved in cell proliferation and survival .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : By promoting oxidative stress within cells, it can trigger programmed cell death.
- Cell Cycle Arrest : It may interfere with the normal progression of the cell cycle in cancer cells.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
